Cas no 1735-83-7 (Phosphoranediamine,1,1,1-trifluoro-N,N,N',N'-tetramethyl- (9CI))
1735-83-7 structure
Product Name:Phosphoranediamine,1,1,1-trifluoro-N,N,N',N'-tetramethyl- (9CI)
CAS No:1735-83-7
MF:C4H12F3N2P
MW:176.120451927185
CID:221370
PubChem ID:137182
Update Time:2025-04-19
Phosphoranediamine,1,1,1-trifluoro-N,N,N',N'-tetramethyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Phosphoranediamine,1,1,1-trifluoro-N,N,N',N'-tetramethyl- (9CI)
- N-[dimethylamino(trifluoro)-λ<sup>5</sup>-phosphanyl]-N-methylmethanamine
- Bis(dimethylamino)trifluorophosphorane
- Phosphoranediamine, 1,1,1-trifluoro-N,N,N',N'-tetramethyl-
- OUBLLALWULJLSS-UHFFFAOYSA-N
- DTXSID60169627
- 1735-83-7
-
- Inchi: 1S/C4H12F3N2P/c1-8(2)10(5,6,7)9(3)4/h1-4H3
- InChI Key: OUBLLALWULJLSS-UHFFFAOYSA-N
- SMILES: P(N(C)C)(N(C)C)(F)(F)F
Computed Properties
- Exact Mass: 176.06916
- Monoisotopic Mass: 176.06901988g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- PSA: 6.48
Phosphoranediamine,1,1,1-trifluoro-N,N,N',N'-tetramethyl- (9CI) Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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